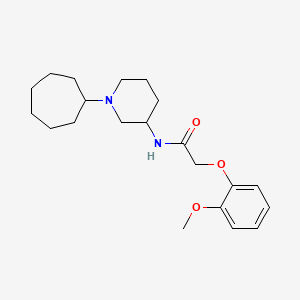![molecular formula C19H23NO2 B6052525 1-(3-furoyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6052525.png)
1-(3-furoyl)-3-[2-(2-methylphenyl)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-furoyl)-3-[2-(2-methylphenyl)ethyl]piperidine, commonly known as Furanopiperidine or FPP, is a chemical compound that belongs to the family of piperidine derivatives. FPP has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of FPP is not fully understood. However, it has been suggested that FPP may act as a dopamine reuptake inhibitor, which may contribute to its anticonvulsant and antidepressant effects. FPP has also been found to bind to the mu-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
FPP has been found to exert a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant effects. FPP has also been found to decrease the levels of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FPP is its potential use as a lead compound for the development of new drugs with improved pharmacological properties. FPP has also been found to exhibit low toxicity in animal studies, which may make it a safe candidate for further development. However, one of the main limitations of FPP is its limited solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions that can be explored in the field of FPP research. One potential direction is the development of new FPP derivatives with improved pharmacological properties. Another potential direction is the investigation of FPP's potential use in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy.
Conclusion
In conclusion, FPP is a promising compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Its anticonvulsant, analgesic, anti-inflammatory, and anti-tumor properties make it a promising lead compound for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of other neurological disorders.
Méthodes De Synthèse
The synthesis of FPP involves the reaction of 2-methylphenethylamine with furoyl chloride in the presence of triethylamine. The obtained product is then reduced using sodium borohydride to yield FPP.
Applications De Recherche Scientifique
FPP has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and anti-tumor properties. FPP has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
Propriétés
IUPAC Name |
furan-3-yl-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-5-2-3-7-17(15)9-8-16-6-4-11-20(13-16)19(21)18-10-12-22-14-18/h2-3,5,7,10,12,14,16H,4,6,8-9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPZHGLGKHUQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6052448.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-phenyl-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B6052451.png)
![1-{4-[4-(3,5-di-tert-butyl-4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6052456.png)

![N~2~,N~2~-diethyl-N~1~-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}glycinamide](/img/structure/B6052466.png)
![N-(2-chlorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6052476.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6052479.png)
![N-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6052496.png)
![diethyl {amino[2-(4-fluorobenzylidene)hydrazino]methylene}malonate](/img/structure/B6052497.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide](/img/structure/B6052505.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6052512.png)
![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6052519.png)
![4-dibenzo[b,d]furan-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6052541.png)
![6-[1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6052549.png)